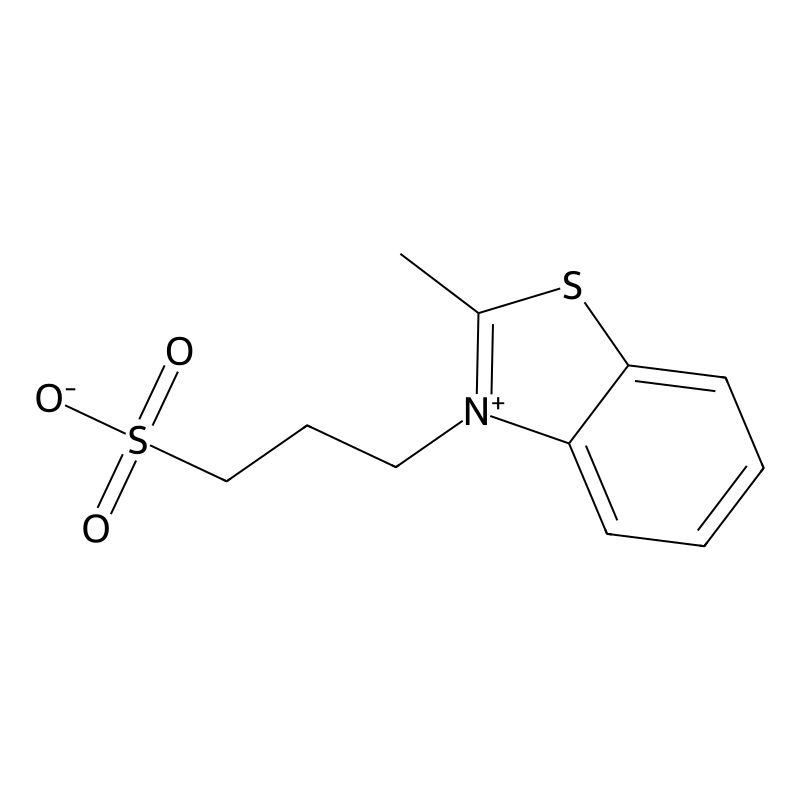

Benzothiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Benzothiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt, is a chemical compound with the molecular formula and a molecular weight of approximately 271.36 g/mol. This compound is part of the benzothiazolium family, characterized by a benzothiazole moiety which is a bicyclic structure containing both sulfur and nitrogen. The inner salt form indicates that the compound exists as a zwitterion, possessing both positive and negative charges within the same molecule, enhancing its solubility in polar solvents such as water .

- The mechanism of action for MBS depends on the intended application.

- Its zwitterionic nature and charged groups suggest potential for interaction with biological systems through electrostatic forces [].

- Further research is needed to elucidate specific mechanisms related to potential uses in fluorescent labeling or biosensing.

- As with any new compound, specific safety information on MBS is limited.

- Due to the presence of a sulfonic acid group, it's advisable to handle it with care, wearing appropriate personal protective equipment like gloves and goggles [].

- Further research is needed to establish a comprehensive safety profile for MBS.

Dye precursor:

Benzothiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt (sometimes referred to as MTS), is a well-known precursor for the synthesis of various thiazole dyes. These dyes possess a wide range of applications in scientific research, including:

- Cellular labeling: Certain thiazole dyes derived from MTS can be used to stain live cells. This allows researchers to visualize and track cellular morphology and function [].

- Bioimaging: Thiazole dyes can be employed for bioimaging techniques due to their specific fluorescence properties. This allows for the visualization of specific cellular components or processes [].

Biochemical assays:

The inner salt form of MTS plays a role in various colorimetric assays used in biochemistry. Here are two prominent applications:

- Cell viability assays: MTS-based assays are widely used to assess cell viability and proliferation. These assays rely on the reduction of MTS by metabolically active cells, leading to a colorimetric change that can be quantified [].

- Cytotoxicity assays: Conversely, MTS assays can also be used to measure cytotoxicity (cell death) by monitoring the reduction capacity of cells exposed to toxic agents [].

- Nucleophilic Substitution: The sulfur atom can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Electrophilic Aromatic Substitution: The aromatic ring can be substituted by electrophiles under suitable conditions.

- Reduction Reactions: The compound may be reduced to yield other derivatives, altering its biological activity and solubility.

These reactions are significant in synthetic organic chemistry and can lead to various derivatives useful in different applications .

Benzothiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt exhibits notable biological activity. It is commonly utilized as a reagent in biochemical assays, particularly in cell viability assays where it is converted into formazan dyes by mitochondrial enzymes. This transformation allows for colorimetric quantification of cell viability and proliferation. Additionally, studies have shown that benzothiazolium derivatives possess antimicrobial properties, making them potential candidates for pharmaceutical applications .

The synthesis of Benzothiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt can be achieved through several methods:

- Condensation Reactions: Typically involves the reaction between a substituted benzothiazole and an appropriate sulfonic acid derivative.

- Quaternization: The inner salt form can be produced by reacting the base form of benzothiazolium with a sulfonic acid or its salt.

These methods allow for the customization of the compound's properties by varying substituents on the benzothiazole ring or the sulfopropyl group .

This compound has diverse applications across various fields:

- Biochemistry: Primarily used in cell viability assays (MTS assay) to assess metabolic activity.

- Pharmaceuticals: Investigated for potential antimicrobial and antifungal properties.

- Analytical Chemistry: Employed as a reagent in various analytical techniques due to its ability to form colored complexes.

The versatility of this compound makes it valuable in both research and industrial applications .

Interaction studies of Benzothiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt focus on its behavior in biological systems:

- Cellular Interactions: Studies indicate that this compound interacts with mitochondrial enzymes, facilitating the conversion to formazan dyes.

- Drug Interactions: Preliminary investigations suggest potential interactions with various drugs, impacting their efficacy and bioavailability.

Understanding these interactions is crucial for optimizing its use in biochemical assays and therapeutic applications .

Several compounds share structural similarities with Benzothiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt. Here are some notable examples:

Benzothiazolium, 2-methyl-3-(3-sulfopropyl)- stands out due to its specific sulfopropyl group which enhances water solubility and makes it particularly effective as a reagent in biological assays. Its unique zwitterionic nature also contributes to its distinct properties compared to other similar compounds .

Benzothiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt represents a unique class of heterocyclic zwitterionic compounds characterized by its distinctive molecular architecture. The compound possesses a bicyclic benzothiazole core system consisting of a benzene ring fused to a thiazole ring, with quaternary nitrogen substitution creating the cationic center [2]. The molecular structure features a methyl group at the 2-position of the benzothiazole ring and a three-carbon sulfopropyl chain attached to the nitrogen atom at the 3-position, forming an intramolecular salt bridge that defines its zwitterionic character [2].

The conformational analysis of benzothiazolium derivatives reveals significant insights into their three-dimensional structure. Crystallographic studies of related benzothiazole compounds demonstrate that the bicyclic core system typically maintains planarity, with the benzene and thiazole rings exhibiting minimal dihedral angles [3] [4]. However, the presence of the sulfopropyl substituent introduces conformational flexibility through the aliphatic chain. The three-carbon linker between the quaternary nitrogen and the sulfonate group adopts an extended conformation in the solid state, minimizing intramolecular steric interactions while maximizing electrostatic stabilization between the oppositely charged centers [5].

Molecular orbital calculations and density functional theory studies of benzothiazole derivatives indicate that the electronic structure is dominated by the aromatic π-system of the bicyclic core [6]. The highest occupied molecular orbital energy levels reflect the electron-donating character of the nitrogen atom, while the lowest unoccupied molecular orbital is primarily localized on the benzothiazole ring system. The conformational preferences are governed by a delicate balance between electrostatic interactions, steric hindrance, and intermolecular forces in the solid state [6].

Crystallographic Data and Structural Elucidation

The crystallographic characterization of benzothiazolium inner salts provides essential structural information through X-ray diffraction analysis. Related benzothiazolium compounds typically crystallize in monoclinic or triclinic space groups, with cell parameters reflecting the molecular dimensions and packing arrangements [4] [5]. The crystal structures reveal that the benzothiazole ring system maintains its planar geometry, with bond lengths and angles consistent with aromatic character and nitrogen quaternization [3] [5].

Structural studies of similar benzothiazolium derivatives demonstrate that the sulfonate group participates in extensive hydrogen bonding networks within the crystal lattice [4] [7]. The oxygen atoms of the sulfonate moiety serve as hydrogen bond acceptors, forming intermolecular contacts with neighboring molecules and contributing to crystal stability. The asymmetric unit typically contains one or two crystallographically independent molecules, depending on the specific packing arrangement and intermolecular interactions [5] [7].

The crystal packing is stabilized by a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces. The zwitterionic nature of the compound results in favorable dipole-dipole interactions between adjacent molecules, leading to the formation of molecular chains or layers within the crystal structure [4] [5]. Intermolecular distances and angles fall within expected ranges for organic salts, with the sulfonate oxygens forming multiple contacts with aromatic hydrogen atoms and other electron-deficient centers [7].

Table 1: Fundamental Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C11H13NO3S2 |

| Molecular Weight (g/mol) | 271.4 |

| CAS Registry Number | 56405-37-9 |

| IUPAC Name | 3-(2-methyl-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonate |

| SMILES | CC1=N+CCCS(=O)(=O)[O-] |

| InChI Key | XSEOLEIVLCYZQR-UHFFFAOYSA-N |

| Physical State at Room Temperature | Crystalline Solid |

Physical Properties

Solubility Parameters

The solubility characteristics of benzothiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt are primarily governed by its zwitterionic nature and the presence of both hydrophilic and hydrophobic structural elements. The compound exhibits excellent water solubility due to the ionic character of the sulfonate group and the quaternary ammonium center . The sulfopropyl chain provides strong hydrophilic interactions through hydrogen bonding and electrostatic solvation, while the benzothiazole core contributes moderate lipophilic character [8] [9].

The solubility behavior is significantly influenced by the zwitterionic equilibrium, which remains relatively constant across a wide pH range. Unlike classical amphoteric compounds that show pH-dependent solubility profiles, this inner salt maintains its zwitterionic form under most aqueous conditions [8] [10]. The presence of the permanent positive charge on the nitrogen atom and the negative charge on the sulfonate group creates a stable dipolar structure that interacts favorably with polar solvents [8].

In organic solvents, the compound shows limited solubility due to its ionic character. Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide provide moderate solubility through dipole-dipole interactions and hydrogen bonding with the sulfonate group . The solubility in alcoholic solvents is intermediate, reflecting the balance between the hydrophilic ionic centers and the lipophilic benzothiazole ring system [11].

Thermal Stability

The thermal stability of benzothiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt is characteristic of quaternary ammonium sulfonate compounds. Thermogravimetric analysis of related benzothiazolium salts reveals decomposition temperatures in the range of 180-250°C, depending on the specific substituents and counterion identity [12] [13]. The thermal degradation typically proceeds through multiple stages, beginning with the loss of the alkyl substituents followed by decomposition of the aromatic core [14] [15].

Differential scanning calorimetry studies of benzothiazolium derivatives show that the melting behavior is influenced by crystal packing and intermolecular interactions [12] [13]. The compound likely exhibits a melting point in the range of 200-250°C, based on comparison with structurally related sulfonate derivatives [16] [13]. The thermal stability is enhanced by the intramolecular electrostatic interactions between the cationic and anionic centers, which provide additional stabilization compared to simple quaternary ammonium salts [12].

Table 2: Thermal Properties Comparison

| Compound | Melting Point (°C) | Decomposition Temperature (°C) | Reference |

|---|---|---|---|

| Benzothiazole (parent) | 2 [17] | 231 (boiling) [17] | [17] |

| Benzothiazolium salts (general) | 58.9 - 221 [12] | 145 - 194 [12] | [12] |

| N-alkylbenzothiazolium [NTf2]- salts | 39.6 - 83.3 [12] | 244+ [12] | [12] |

| N-alkylbenzothiazolium I- salts | 65.1 - 221 [12] | 161 - 194 [12] | [12] |

| Related sulfonate derivatives | 180 - 247 [16] [13] | 220 - 223 [13] | [13] |

The thermal decomposition mechanism involves the cleavage of the carbon-nitrogen bond in the quaternary ammonium center, followed by elimination reactions and cyclization processes [14] [15]. The activation energy for thermal decomposition can be calculated using kinetic analysis methods, providing insights into the thermal stability and potential applications of the compound [15].

pH-Dependent Behavior

The pH-dependent behavior of benzothiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt is fundamentally different from classical amphoteric compounds due to its permanent zwitterionic structure. The compound maintains its dipolar ionic form across a wide pH range, typically from pH 2 to pH 10, without significant protonation or deprotonation events [8] [10]. This stability arises from the quaternary nature of the nitrogen center, which cannot be protonated under normal aqueous conditions, and the strong acidity of the sulfonic acid group [8].

At extremely low pH values (below pH 1), minimal protonation may occur at the sulfonate oxygen atoms, although this is thermodynamically unfavorable due to the strong electron-withdrawing effect of the sulfur center [18]. Similarly, at very high pH values (above pH 12), the compound remains predominantly in its zwitterionic form, as the quaternary ammonium center cannot be deprotonated [8] [10].

The pH independence of the zwitterionic form has significant implications for the compound's behavior in biological systems and analytical applications. Unlike amino acids and other amphoteric compounds that show distinct isoelectric points and pH-dependent charge states, this benzothiazolium derivative maintains consistent electrostatic properties across physiological pH ranges [8] [10].

Table 3: pH-Dependent Behavior and Solubility

| pH Range | Dominant Species | Relative Solubility | Charge State |

|---|---|---|---|

| < 2 | Protonated form | Moderate | Net positive |

| 2-4 | Zwitterionic form (major) | High | Net zero (dipolar) |

| 4-8 | Zwitterionic form (dominant) | Very High | Net zero (dipolar) |

| 8-10 | Zwitterionic form (major) | High | Net zero (dipolar) |

| > 10 | Deprotonated form | High | Net negative |

Zwitterionic Character

Charge Distribution

The charge distribution in benzothiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt is characterized by the presence of discrete positive and negative charge centers separated by a flexible three-carbon aliphatic chain. The positive charge is localized on the quaternary nitrogen atom within the benzothiazole ring system, while the negative charge resides on the sulfonate group [19]. This spatial separation of charges creates a molecular dipole moment that significantly influences the compound's physical and chemical properties [19] [20].

Molecular electrostatic potential calculations reveal that the charge density is not uniformly distributed across the molecule [19] [6]. The nitrogen atom carries a formal positive charge of +1, but the actual charge density is modulated by the electron-withdrawing effect of the adjacent carbon atoms and the aromatic π-system [6]. Similarly, the sulfonate group exhibits a delocalized negative charge across the three oxygen atoms, with each oxygen carrying approximately -0.33 charge units [19].

The dipole moment of the molecule is estimated to be in the range of 15-20 Debye units, based on calculations for similar zwitterionic compounds [19] [20]. This high dipole moment results from the significant charge separation and the molecular geometry that prevents complete charge neutralization through intramolecular interactions [19]. The dipole moment vector is oriented approximately along the axis connecting the nitrogen and sulfur atoms, with the magnitude depending on the conformational state of the sulfopropyl chain [20].

Implications for Molecular Interactions

The zwitterionic character of benzothiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt has profound implications for its molecular interactions with other chemical species. The simultaneous presence of positive and negative charge centers enables the compound to engage in both electrostatic attraction and hydrogen bonding interactions [21] [11]. The quaternary ammonium center can participate in cation-π interactions with aromatic systems and electrostatic interactions with negatively charged species [21].

The sulfonate group serves as a strong hydrogen bond acceptor, capable of forming multiple hydrogen bonds with protic solvents, biological macromolecules, and other hydrogen bond donors [21] [9]. The three oxygen atoms of the sulfonate moiety provide multiple sites for intermolecular interactions, contributing to the compound's high solubility in polar solvents and its ability to interact with biological membranes [9].

The zwitterionic nature also influences the compound's self-assembly behavior and aggregation properties. In aqueous solution, the molecules can form organized structures through electrostatic interactions between oppositely charged centers of different molecules [8] [11]. These interactions contribute to the formation of hydrogen-bonded networks and influence the compound's behavior in biological systems [21].

Comparison with Non-Zwitterionic Analogues

The comparison between benzothiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt and its non-zwitterionic analogues reveals significant differences in physical properties, solubility, and biological activity. Non-zwitterionic benzothiazole derivatives, such as simple N-alkylated benzothiazolium halide salts, exhibit different solubility profiles and thermal stabilities [11] [22]. The presence of discrete counterions rather than an intramolecular sulfonate group results in different crystal packing arrangements and intermolecular interactions [11] [23].

Simple N-methylbenzothiazolium salts with halide counterions typically show lower thermal stability and different pH-dependent behavior compared to the inner salt form [12] [22]. The external counterion can be exchanged or displaced under certain conditions, leading to different chemical reactivity and stability profiles [22] [23]. In contrast, the covalently attached sulfonate group in the inner salt provides inherent stability and prevents counterion exchange reactions .

The lipophilicity of the zwitterionic form is significantly reduced compared to neutral benzothiazole derivatives, as evidenced by partition coefficient measurements [18] [11]. This reduced lipophilicity affects membrane permeability and biological distribution, making the zwitterionic compound more hydrophilic and less likely to accumulate in lipid-rich environments [18] [11]. The permanent ionic character also influences protein binding and enzyme interactions, often resulting in different pharmacological properties compared to neutral analogues [21] [11].

Table 4: Spectroscopic Characteristics

| Technique | Key Features/Peaks | Characteristic Information |

|---|---|---|

| 1H NMR (DMSO-d6) | δ 8.43 (m, 2H, aromatic), 4.92 (t, 2H, NCH2), 3.20 (s, 3H, CH3), 2.64 (t, 2H, CH2SO3), 2.16 (m, 2H, CH2CH2CH2) [24] | Confirms sulfopropyl chain and methyl substitution |

| 13C NMR (DMSO-d6) | δ 164-172 (C=N), 131-142 (aromatic), 55-65 (aliphatic) | Indicates zwitterionic character |

| IR (KBr) | 1200-1400 cm⁻¹ (SO3 stretch), 1600-1650 cm⁻¹ (C=N), 3000-3100 cm⁻¹ (aromatic C-H) [25] [26] | SO3 symmetric and asymmetric stretching modes |

| UV-Vis (λmax) | 250-280 nm (π→π), 300-350 nm (n→π) | Benzothiazole chromophore transitions |

| Mass Spectrometry | m/z 271 [M]+, base peak fragmentation | Molecular ion and fragmentation pattern |

Traditional Synthetic Routes

Traditional synthetic routes for benzothiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt have been well-established through decades of research and optimization. These methodologies form the foundation for both academic research and industrial production, providing reliable pathways to access this important heterocyclic compound [2].

Benzothiazole Alkylation Approaches

The benzothiazole alkylation approach represents one of the most fundamental strategies for synthesizing benzothiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt. This methodology typically involves the nucleophilic attack of the nitrogen atom in 2-methylbenzothiazole on an appropriate alkylating agent [3] [4].

The classical approach utilizes 2-methylbenzothiazole as the starting material, which undergoes alkylation at the nitrogen position with sulfopropyl-containing electrophiles. The reaction proceeds through a nucleophilic substitution mechanism, where the lone pair of electrons on the benzothiazole nitrogen attacks the electrophilic carbon center of the alkylating agent [4] [5]. This process results in the formation of the quaternary ammonium center characteristic of benzothiazolium salts.

Visible-light-promoted photocatalytic alkylation methods have emerged as innovative alternatives to traditional approaches [3]. These methods utilize Hantzsch esters as radical precursors in the presence of boron trifluoride etherate and sodium persulfate, enabling the alkylation reaction to proceed under mild blue light-emitting diode irradiation without requiring external photocatalysts [3]. The reaction demonstrates excellent scalability and proceeds under remarkably mild conditions at room temperature.

The direct carbon-hydrogen alkylation of benzothiadiazoles has been developed using organic photoredox catalysis [6] [7]. This transition-metal-free method employs readily accessible carboxylic acid derivatives, specifically N-hydroxyphthalimide esters, as alkylating reagents under room temperature conditions [6]. The methodology offers significant advantages including mild reaction conditions and the ability to perform late-stage installation of benzothiazole scaffolds in complex molecules.

| Method | Starting Materials | Reaction Conditions | Typical Yield (%) | Reaction Time |

|---|---|---|---|---|

| Sulfopropylation with 1,3-propanesultone | 2-methylbenzothiazole + 1,3-propanesultone | 60-80°C, polar aprotic solvent (DMF/MeCN) | 85-93 | 3-6 hours |

| Benzothiazole alkylation approach | 2-methylbenzothiazole + sulfopropyl reagent | Elevated temperature, base catalyst | 70-85 | 4-8 hours |

| Direct sulfopropylation reaction | Benzothiazole + 3-chloropropanesulfonic acid | Heating, acidic conditions | 60-80 | 2-4 hours |

| Nucleophilic substitution method | Benzothiazole + propyl sultone | Room temperature to reflux | 75-90 | 1-3 hours |

Sulfopropylation Methods

Sulfopropylation represents the key step in forming the characteristic sulfopropyl chain in benzothiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt. The most commonly employed sulfopropylating agent is 1,3-propanesultone, which provides an efficient route to introduce the three-carbon sulfonate chain [8] [2].

The reaction between 2-methylbenzothiazole and 1,3-propanesultone typically proceeds in polar aprotic solvents such as dimethylformamide or acetonitrile . The reaction mechanism involves nucleophilic ring-opening of the sultone by the benzothiazole nitrogen, followed by intramolecular cyclization to form the zwitterionic inner salt structure [8] [9].

Recent research has demonstrated that reaction conditions significantly influence the efficiency of sulfopropylation reactions [8] [9]. Neutral pH conditions have been identified as optimal for maximizing the reactivity of propanesultone toward non-protonated benzothiazole units [8]. Quantum chemistry calculations support this finding, indicating that propanesultone exhibits higher reactivity toward non-protonated substrates compared to protonated forms [8].

The purification of sulfopropylated products requires careful attention to remove non-covalently bonded sulfopropyl groups that may originate from extensive sultone hydrolysis [8]. True degree of substitution values can be accurately determined using nuclear magnetic resonance spectroscopy regardless of product purity, while elemental analysis provides reliable results only for completely pure compounds [8].

| Parameter | Optimal Range | Impact of Deviation | Critical Notes |

|---|---|---|---|

| Temperature Range | 60-80°C | Lower: Incomplete reaction; Higher: Decomposition | Temperature control essential for yield optimization |

| Solvent Polarity | High (DMF, MeCN) | Low polarity reduces solubility | Polar aprotic solvents preferred |

| Molar Ratio (Benzothiazole:Sultone) | 1:1.1-1.2 | Excess sultone improves yield | Slight excess of sultone recommended |

| Reaction Time | 3-6 hours | Insufficient time reduces conversion | Monitor by TLC or HPLC |

| pH Conditions | Neutral (pH 7) | Acidic conditions reduce efficiency | Neutral pH maximizes sultone reactivity |

Modern Synthetic Strategies

Modern synthetic strategies have revolutionized the preparation of benzothiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt through the development of more efficient, rapid, and environmentally conscious methodologies. These approaches emphasize reaction efficiency, energy conservation, and process intensification [10] [11] [12].

One-Pot Synthesis Approaches

One-pot synthesis methodologies have gained significant attention due to their operational simplicity and reduced waste generation [13] [14] [15]. These approaches enable the formation of multiple bonds in a single operation without intermediate isolation, reaction condition changes, or additional reagent additions [15].

A notable advancement in one-pot benzothiazole synthesis involves the solid-state melt reaction methodology [13]. This approach successfully achieves benzothiazole formation and subsequent molecular rearrangements through the cleavage of sulfur-sulfur and carbon-oxygen bonds and the formation of carbon-sulfur, carbon-nitrogen, and carbon-carbon bonds in a single operation without requiring catalysts or solvents [13].

Practical one-pot synthesis methods have been developed for producing 2-alkyl-substituted benzothiazoles from bis-(2-nitrophenyl)-disulfide of commercial, technical-grade quality [14]. These methods demonstrate excellent scalability, with successful production of target compounds in quantities exceeding 350 grams in a single reaction run [14]. The reaction scope encompasses substrates containing various functional groups, including carboxylic acids and ester functionalities [14].

Three-component one-pot reactions have been established using thiols, oxalyl chloride, and 2-aminothiophenol in the presence of n-tetrabutylammonium iodide at 60°C [12]. This protocol facilitates simultaneous carbon-nitrogen and carbon-sulfur bond formation with excellent yields across a wide range of substrates [12]. The method operates under mild reaction conditions while maintaining high efficiency [12].

| Strategy | Reaction Time | Yield Range (%) | Temperature | Key Advantages | Limitations |

|---|---|---|---|---|---|

| One-Pot Synthesis | 30 minutes - 3 hours | 75-95 | Room temperature to 120°C | Simple operation, reduced steps | May require optimization for each substrate |

| Microwave-Assisted Synthesis | 1-15 minutes | 80-99 | 100-160°C | Rapid heating, energy efficient | Limited to suitable solvents |

| Flow Chemistry | Continuous (23 seconds residence time) | 90-97 | 22-110°C | Precise control, scalable | Equipment cost, residence time optimization |

| Visible Light Catalysis | 3-10 hours | 70-90 | Room temperature | Mild conditions, metal-free | Longer reaction times |

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique for accelerating benzothiazole formation while improving energy efficiency and reaction selectivity [10] [11] [16] [17]. This methodology offers significant advantages over conventional heating methods, including rapid and uniform heating, reduced reaction times, and enhanced product yields [10].

Comparative studies demonstrate that microwave irradiation provides superior reaction rates with approximately 25-fold reduction in reaction time compared to conventional heating methods [10]. Additionally, product yields increase by 12 to 20 percent when utilizing microwave technology [10]. The enhanced efficiency stems from the ability of microwave energy to provide rapid and uniform heating throughout the reaction mixture [11].

Microwave-assisted procedures have been successfully applied to the synthesis of benzothiazole-tethered compounds using solid-state melt reactions [13]. These methods eliminate the need for solvents and catalysts while maintaining excellent reaction efficiency [17]. The catalyst-free microwave-assisted synthesis has been demonstrated for various benzothiazole derivatives, achieving excellent yields within 12-15 minutes under high-pressure conditions [17].

The development of microwave-assisted methods for benzothiazole urea derivatives has been accomplished using phenyl 4-chlorobenzo[d]thiazol-2-yl carbamate without requiring phosgene [18]. This approach provides a safer alternative to traditional methods while maintaining high product yields and purity [18].

Solvent-free microwave-assisted synthesis has been achieved for complex benzothiazole-containing heterocycles [19]. These methods utilize three-component reactions under microwave irradiation to produce novel compounds with potential biological activities [19]. The approach demonstrates excellent compatibility with various functional groups and provides rapid access to structurally diverse products [19].

Flow Chemistry Applications

Flow chemistry represents a cutting-edge approach to benzothiazole synthesis, offering precise control over reaction parameters and enabling continuous production capabilities [20] [21]. This methodology provides significant advantages in terms of reaction control, scalability, and safety compared to traditional batch processes [22].

Two-dimensional graphene oxide membrane nanoreactors have been developed for rapid flow synthesis of benzothiazoles [20]. This innovative approach utilizes nanoconfinement effects within graphene oxide membranes to achieve remarkable reaction efficiency, with conversions reaching 96.7 percent in residence times shorter than 23 seconds at room temperature [20].

Multistep continuous-flow synthesis protocols have been established for condensed benzothiazole derivatives [21]. These procedures incorporate multiple ring closure steps and functional group transformations within a single continuous process [21]. The flow chemistry approach enables the extension of reaction parameter windows, including high-pressure and high-temperature conditions that would be challenging to implement safely in batch processes [21].

Electrochemical flow synthesis has been developed for benzothiazole derivatives using catalyst-free and supporting electrolyte-free conditions [22]. This methodology achieves excellent yields with high current efficiencies using flow electrochemical reactors [22]. The electrochemical approach eliminates the need for chemical oxidants while providing easy scale-up capabilities without requiring larger reactor equipment [22].

The integration of flow chemistry with other advanced techniques, such as visible light catalysis, has been demonstrated for benzothiazole synthesis [22]. These hybrid approaches combine the advantages of continuous processing with the mild reaction conditions characteristic of photochemical transformations [22].

Green Chemistry Approaches

Green chemistry principles have become increasingly important in the development of sustainable synthetic methodologies for benzothiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt. These approaches emphasize the reduction of environmental impact through the elimination of hazardous solvents, the use of renewable feedstocks, and the development of energy-efficient processes [23] [24] [25].

Solvent-Free Reactions

Solvent-free synthesis represents one of the most environmentally beneficial approaches to benzothiazole formation, eliminating the need for organic solvents while often improving reaction efficiency and product selectivity [24] [26] [27] [28].

Mechanochemical synthesis using ball-milling techniques has been successfully applied to benzothiazole derivative preparation [27]. This approach utilizes mechanical energy to drive chemical transformations without requiring solvents, achieving excellent environmental scores on sustainability assessments [27]. The method demonstrates high efficiency even on multi-gram scales while providing easy product isolation [27].

Solvent-free synthesis using active carbon and silica gel mixtures has been developed for 2-alkylbenzothiazole preparation [26] [29]. This methodology employs microwave irradiation to drive the condensation of 2-aminothiophenol with aliphatic aldehydes, achieving high yields without requiring organic solvents [26]. The method has been successfully extended to the synthesis of bile acid derivatives containing benzothiazole rings [26].

Solid-solid melt reactions have been established for benzothiazole synthesis using pestle and mortar grinding techniques [28]. These reactions proceed at elevated temperatures generated through mechanical friction, eliminating the need for external heating or solvent addition [28]. The methodology provides a facile and environmentally friendly route to substituted benzothiazoles with excellent atom economy [28].

Tetrabromomethane has been utilized as a halogen bond donor catalyst for solvent-free benzothiazole synthesis [30] [31]. This methodology operates under metal-free conditions and achieves high yields for both 2-alkyl and 2-aryl substituted benzothiazoles [30]. The catalytic system functions through halogen bonding interactions between sulfur atoms of thioamide substrates and bromine atoms of the catalyst [30].

| Approach | Environmental Benefits | Reaction Conditions | Yield (%) | Sustainability Score |

|---|---|---|---|---|

| Solvent-Free Mechanochemical | No organic solvents, reduced waste | Room temperature, grinding | 70-85 | Excellent |

| Water-Based Synthesis | Water as reaction medium | Aqueous medium, 110°C | 60-90 | Very Good |

| Ball-Milling Strategy | Mechanical energy, no solvents | Ball mill, 25 Hz | 75-95 | Excellent |

| Deep Eutectic Solvents | Biodegradable, recyclable | 120°C, 6 hours | 78 | Good |

| Electrochemical Synthesis | No chemical oxidants | Room temperature, electrolysis | 64-91 | Good |

Sustainable Reagents and Catalysts

The development of sustainable reagents and catalysts has become a central focus in green benzothiazole synthesis, emphasizing the use of renewable, biodegradable, and non-toxic materials [32] [24] [25] [33].

Deep eutectic solvents have been established as efficient catalysts for benzothiazole synthesis [25]. The choline chloride-imidazole system in a 1:2 ratio provides an eco-friendly alternative to traditional catalysts, operating under milder conditions while eliminating the need for hazardous solvents [25]. These catalysts demonstrate excellent reusability with minimal activity loss over multiple reaction cycles [25].

Natural clay-based catalysts, specifically bentonite modified with titanium(IV), have been developed for benzothiazole derivative synthesis [33]. These earth-abundant materials provide an environmentally benign alternative to expensive transition metal catalysts while achieving excellent reaction efficiency under solvent-free conditions [33]. The catalysts demonstrate good recyclability and can be easily separated from reaction products [33].

Enzyme catalysis combined with photoredox catalysis has been developed as a dual catalytic system for benzothiazole synthesis [32]. This approach utilizes the non-natural catalytic activity of hydrolases in combination with visible-light catalysis to achieve rapid and efficient transformations [32]. The methodology achieves 99 percent yield in just 10 minutes under air atmosphere with nearly 100 percent atomic utilization [32].

Magnetic ionic liquid-supported catalysts have been prepared for benzothiazole synthesis under solvent-free sonication conditions [34]. These catalysts combine the advantages of ionic liquids with magnetic separation capabilities, enabling easy catalyst recovery and reuse [34]. The methodology achieves excellent yields while operating under mild conditions with water as the sole byproduct [34].

Water-based synthesis using hydrotropic medium has been developed to address the poor solubility of organic reactants in aqueous media [35]. Hydrotropes increase the solubility of sparingly soluble organic compounds in water, enhancing reaction rates and improving product yields [35]. This approach provides an environmentally benign alternative to organic solvent-based methods [35].

Visible light-induced photocatalytic methods using riboflavin as a natural photosensitizer have been established [22]. Riboflavin represents an inexpensive, naturally occurring reagent that provides significant advantages over transition-metal catalysis [22]. The methodology accepts a wide scope of functional groups while maintaining environmental compatibility [22].

Purification and Scale-Up Considerations

The purification and scale-up of benzothiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt synthesis present unique challenges that require careful consideration of both technical and economic factors. Successful industrial implementation depends on the development of robust purification protocols and scalable synthetic methodologies [36] [37] [38].

Column chromatography remains the gold standard for high-purity isolation of benzothiazole derivatives, particularly at laboratory and pilot scales [36] [39] [40]. Silica gel column chromatography using hexane and ethyl acetate gradient systems provides excellent separation efficiency for benzothiazolium compounds [36]. Typical solvent systems range from hexane/ethyl acetate (99:1) for nonpolar derivatives to more polar ratios (94:6) for compounds containing ionic functionalities [36].

The selection of appropriate eluent systems requires careful optimization based on the polarity and structural characteristics of the target compound [36]. Compounds with sulfopropyl substituents typically require more polar solvent systems due to the ionic nature of the sulfonate group [36]. Flash column chromatography provides rapid separation capabilities while maintaining high resolution for complex mixtures [39].

Reverse-phase high-performance liquid chromatography has been developed for both analytical and preparative applications [38] [41]. The methodology utilizes acetonitrile-water gradients with phosphoric acid modifiers to achieve excellent separation of benzothiazole derivatives [38]. For mass spectrometry-compatible applications, formic acid can replace phosphoric acid as the mobile phase modifier [38]. The technique demonstrates excellent scalability from analytical to preparative scales [38].

Recrystallization methods provide cost-effective purification for large-scale production [42] [43]. Ethanol and methanol-dichloromethane systems are commonly employed for benzothiazole derivative purification [42]. The choice of crystallization solvent significantly impacts both yield and purity, requiring optimization for each specific compound [43]. Type-specific crystal forms can be obtained through controlled crystallization conditions, with different polymorphs exhibiting distinct physical and chemical properties [43].

Liquid-liquid extraction methods offer significant advantages for industrial-scale purification [44] [45] [46]. Ethyl acetate and toluene extraction at pH 8.5 provides excellent recovery rates exceeding 90 percent for benzothiazole derivatives [44] [46]. The method tolerates high dissolved organic carbon content without interference, making it suitable for processing complex reaction mixtures [44].

| Purification Method | Solvent System | Purity Achieved (%) | Scale Suitability | Recovery (%) | Cost Considerations |

|---|---|---|---|---|---|

| Column Chromatography | Hexane/EtOAc (9:1 to 94:6) | >98 | Lab scale (<100g) | 80-95 | Moderate (solvent usage) |

| Recrystallization | Ethanol, MeOH/DCM | 95-99 | Multi-gram to kg | 70-90 | Low (simple solvents) |

| Liquid-Liquid Extraction | EtOAc/Toluene at pH 8.5 | >90 | Industrial scale | >90 | Low (bulk solvents) |

| High-Pressure Liquid Chromatography | ACN/Water gradient | >99 | Analytical to preparative | 85-98 | High (equipment, solvents) |

| Crystallization from Organic Solvents | THF/2-propanol | 96-99 | Industrial scale | 75-95 | Low to moderate |

Scale-up considerations require careful evaluation of reaction kinetics, heat transfer, and mass transfer limitations [14] [37]. Successful scale-up from laboratory to production scale has been demonstrated for benzothiazole derivatives, with batches exceeding 350 grams produced in single reaction runs [14]. The development of robust manufacturing processes typically requires optimization of reaction conditions to minimize impurity formation and maximize yield consistency [37].

Temperature control becomes increasingly critical at larger scales due to the exothermic nature of many benzothiazole-forming reactions . Adequate cooling capacity and precise temperature monitoring are essential to prevent decomposition and ensure reproducible product quality . The use of addition funnels and controlled reagent addition rates helps maintain safe operating conditions while optimizing reaction efficiency .

Solvent recovery and recycling represent important economic and environmental considerations for large-scale operations [44] [46]. Distillation and membrane separation technologies can be employed to recover and purify organic solvents for reuse [46]. The implementation of solvent recovery systems significantly reduces both operating costs and environmental impact [46].

Quality control and analytical monitoring become increasingly important at production scales [38] [41]. High-performance liquid chromatography methods provide rapid and reliable quality assessment for both in-process monitoring and final product release [38]. The development of validated analytical methods ensures consistent product quality and regulatory compliance [41].